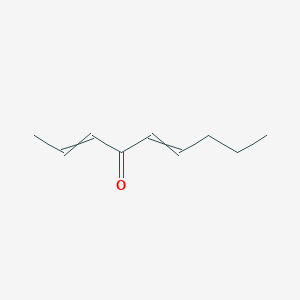

Nona-2,5-dien-4-one

Description

Structure

3D Structure

Properties

CAS No. |

61759-51-1 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

nona-2,5-dien-4-one |

InChI |

InChI=1S/C9H14O/c1-3-5-6-8-9(10)7-4-2/h4,6-8H,3,5H2,1-2H3 |

InChI Key |

NNDBKUDJHXBMLB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CC(=O)C=CC |

Origin of Product |

United States |

Mechanistic Investigations and Chemical Transformations of Nona 2,5 Dien 4 One Systems

Reactivity Profiling of the Conjugated Dienone System

The conjugated nature of nona-2,5-dien-4-one results in a delocalized electron system across the C=C-C=O-C=C moiety. This delocalization influences the molecule's reactivity, allowing for additions at various positions.

The carbon-carbon double bonds in the this compound system are susceptible to electrophilic attack. The addition of electrophiles, such as hydrogen halides (HX), to conjugated dienes can lead to a mixture of products through 1,2- and 1,4-addition pathways. libretexts.orglibretexts.org The reaction proceeds via the formation of a resonance-stabilized allylic carbocation intermediate. libretexts.orgopenstax.org

The initial step involves the protonation of one of the double bonds to form the most stable carbocation. libretexts.org For a system like this compound, protonation at the terminal carbon of the double bond further from the carbonyl group would generate a secondary, allylic carbocation, which is stabilized by resonance. The subsequent attack by the nucleophile (X⁻) can occur at either of the two carbons sharing the positive charge, leading to the 1,2- and 1,4-adducts. libretexts.org The product distribution is often dependent on reaction conditions such as temperature and solvent. libretexts.org

Table 1: Predicted Products of Electrophilic Addition of HBr to this compound

| Product Type | IUPAC Name | Structure |

| 1,2-Adduct | 5-Bromonon-2-en-4-one | Br-CH(CH2CH3)-CH=CH-C(=O)-CH=CH-CH3 |

| 1,4-Adduct | 7-Bromonon-5-en-4-one | CH3CH2CH=CH-CH(Br)-C(=O)-CH=CH-CH3 |

This table is predictive and based on the general mechanism of electrophilic addition to conjugated dienes.

The this compound system presents multiple electrophilic sites for nucleophilic attack. These include the carbonyl carbon (a hard electrophilic center) and the β- and δ-carbons of the conjugated system (soft electrophilic centers). This allows for 1,2- (direct), 1,4- (conjugate), and 1,6- (conjugate) addition pathways.

The type of addition is highly dependent on the nature of the nucleophile. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition to the carbonyl group. In contrast, softer nucleophiles, like organocuprates, preferentially undergo conjugate addition (1,4- or 1,6-addition). beilstein-journals.org The use of Grignard reagents can lead to mixtures of products, with regioselectivity influenced by the specific Grignard reagent and reaction conditions. acs.orgnih.gov For instance, alkyl Grignard reagents often favor 1,4-addition to α,β–γ,δ-unsaturated ketones, while aryl Grignard reagents can give a mix of 1,2- and 1,4-addition products. acs.orgnih.gov

Copper-catalyzed asymmetric conjugate additions have been extensively studied for cyclic dienones, allowing for the stereocontrolled formation of C-C bonds at the β- and δ-positions. researchgate.netnih.gov The choice of chiral ligand is crucial in determining the regioselectivity and enantioselectivity of these reactions. beilstein-journals.org

Divinyl ketones, such as this compound, are classic substrates for the Nazarov cyclization, a 4π-electrocyclic reaction that converts them into cyclopentenone derivatives. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by protic or Lewis acids, which activate the ketone towards cyclization. wikipedia.orgorganic-chemistry.org The mechanism involves the formation of a pentadienyl cation, which then undergoes a conrotatory electrocyclization. wikipedia.org

The regioselectivity of the Nazarov cyclization can be influenced by substituents on the dienone system. organic-chemistry.org Electron-donating and electron-withdrawing groups can polarize the conjugated system, directing the cyclization. organic-chemistry.org In some cases, competing reactions like intramolecular Friedel-Crafts electrophilic substitution can occur, particularly with aryl-substituted dienones. acs.org

Beyond the Nazarov cyclization, the dienone motif can participate in other pericyclic reactions, such as Diels-Alder reactions, where it can act as the diene component. libretexts.orguniurb.it Intramolecular versions of these reactions are also possible, leading to the formation of complex bicyclic systems. msu.edu

Selective Oxidative and Reductive Transformations

The multiple functional groups in this compound allow for a range of selective oxidation and reduction reactions.

The catalytic hydrogenation of conjugated dienones can be controlled to achieve selective reduction of one or both double bonds, or the carbonyl group. lumenlearning.com The chemoselectivity is highly dependent on the catalyst, reaction conditions (temperature, pressure), and substrate structure.

For instance, certain catalysts can selectively hydrogenate the less hindered double bond. In other cases, conditions can be found to reduce the conjugated double bonds while leaving the carbonyl group intact, or vice versa. researchgate.net Rhodium complexes with specific phosphine (B1218219) ligands have shown high efficiency in the selective 1,4-hydrogenation of conjugated dienals, suggesting a similar potential for dienones. researchgate.net The use of piperidine (B6355638) and palladium-on-charcoal has been reported for the chemoselective hydrogenation of the carbonyl-conjugated double bond in bicyclic dienones. researchgate.net

Table 2: Potential Products of Chemoselective Hydrogenation of this compound

| Product Name | Description of Transformation |

| Nona-5-en-4-one | Selective hydrogenation of the C2=C3 double bond. |

| Nona-2-en-4-one | Selective hydrogenation of the C5=C6 double bond. |

| Nonan-4-one | Complete hydrogenation of both double bonds. |

| Nona-2,5-dien-4-ol | Selective reduction of the carbonyl group. |

This table outlines plausible products based on general principles of chemoselective hydrogenation.

The double bonds in this compound can undergo selective oxidation reactions, such as epoxidation. The Julia-Colonna epoxidation, using poly-L-leucine, has been shown to be effective for the asymmetric epoxidation of dienones, often with high regioselectivity for the double bond conjugated with the carbonyl group. rsc.orgcapes.gov.br The resulting α,β-epoxy ketones are valuable synthetic intermediates. thieme-connect.de

The ketone functionality can be oxidized through a Baeyer-Villiger oxidation, where a peroxy acid is used to convert the ketone into an ester. The regioselectivity of this reaction depends on the migratory aptitude of the groups attached to the carbonyl carbon.

Furthermore, oxidative cleavage of the double bonds can be achieved using strong oxidizing agents like ozone (ozonolysis) or potassium permanganate, leading to the formation of smaller carboxylic acids and aldehydes or ketones, depending on the workup conditions.

Derivatization and Functionalization Strategies

The unique structural arrangement of this compound, featuring a ketone and two non-conjugated alkene centers, presents multiple avenues for chemical modification. nih.gov Derivatization strategies can selectively target these functional groups to synthesize a variety of novel compounds. These transformations are crucial for creating molecular diversity and for producing intermediates for more complex syntheses. smolecule.com

The carbonyl group at the C-4 position is a primary site for functionalization. Standard ketone chemistry can be applied to introduce new atoms and functional groups, altering the electronic and steric properties of the molecule's core.

One fundamental transformation is the oximation of the ketone. The reaction with hydroxylamine (B1172632) hydrochloride in a suitable solvent system, such as ethanol (B145695) with pyridine (B92270), can convert the carbonyl group into an oxime. mdpi.com This transformation is a versatile step, as oximes themselves are valuable intermediates for synthesizing nitrogen-containing heterocycles and other functional groups like amines or amides. mdpi.com

Another key strategy is the reduction of the ketone to a secondary alcohol, yielding nona-2,5-dien-4-ol. This can be achieved using various reducing agents. The resulting hydroxyl group can then be used as a handle for further derivatization, such as esterification or etherification.

The following table summarizes key transformations targeting the ketone group.

| Reaction Type | Typical Reagents | Product Class |

| Oximation | Hydroxylamine hydrochloride, Pyridine | Oxime |

| Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol |

| Grignard Reaction | Organomagnesium halides (R-MgX) | Tertiary Alcohol |

| Wittig Reaction | Phosphonium ylides (Ph₃P=CHR) | Alkene |

This table presents potential transformations based on standard organic chemistry principles. Specific reaction conditions for this compound would require experimental optimization.

The two double bonds at the C-2 and C-5 positions offer additional sites for functionalization. Their non-conjugated nature means they can potentially be addressed selectively.

Hydrogenation is a common modification for alkene centers. smolecule.com Depending on the catalyst (e.g., Palladium on carbon, Platinum oxide) and reaction conditions, either one or both double bonds can be saturated. Selective hydrogenation of the C-5 double bond would yield non-2-en-4-one, while complete hydrogenation would produce nonan-4-one.

Electrophilic addition reactions can introduce a wide range of substituents. smolecule.com For instance, epoxidation using an agent like meta-chloroperoxybenzoic acid (m-CPBA) could form mono- or di-epoxides, which are valuable synthetic intermediates. rsc.org

Furthermore, the presence of both a diene and a dienophile within the same molecule, albeit non-conjugated, opens the possibility for intramolecular cycloadditions under thermal or catalytic conditions. While a direct Diels-Alder reaction is less likely due to the separating methylene (B1212753) group, other rearrangements or cyclizations could be induced to form bicyclic systems. masterorganicchemistry.com The synthesis of various bicyclo[x.y.z]nonane systems often relies on the cyclization of linear precursors. rsc.orgucl.ac.uk

A summary of potential alkene modifications is provided in the table below.

| Reaction Type | Typical Reagents | Potential Product(s) |

| Catalytic Hydrogenation | H₂, Pd/C | Nona-2-en-4-one, Nonan-4-one |

| Epoxidation | m-CPBA | 2,3-Epoxynonan-5-en-4-one, 5,6-Epoxynon-2-en-4-one |

| Halogenation | Br₂, Cl₂ | Dihalo- or Tetrahalo-nonanone derivatives |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Hydroxylated nonenone or nonanone derivatives |

| Cycloaddition | Heat or Catalyst | Bicyclic compounds |

This table illustrates potential reactions. The regioselectivity and stereoselectivity would depend heavily on specific reaction conditions and the influence of the ketone group.

Kinetic and Thermodynamic Analyses of Reaction Pathways

Detailed kinetic and thermodynamic studies on this compound itself are not widely available in the literature. However, analyses of closely related systems provide a framework for understanding the potential reaction pathways and their energetic landscapes.

For example, pre-steady-state kinetic analysis has been performed on the enzymatic hydrolysis of 2-hydroxy-6-keto-nona-2,4-diene-1,9-dioic acid, a compound featuring a keto-diene core. acs.orgnih.gov This reaction is catalyzed by the hydrolase enzyme MhpC. warwick.ac.uk Such studies utilize techniques like stopped-flow UV-visible kinetics to monitor substrate depletion and product formation at very short timescales. acs.orgnih.gov

The analysis of the MhpC-catalyzed reaction provided evidence for a branched kinetic mechanism involving a discrete keto-intermediate. acs.orgnih.gov The turnover number (kcat) was found to be highly dependent on pH, decreasing significantly as the pH dropped from 8.0 to 4.0. acs.org This type of investigation reveals crucial details about the reaction mechanism, including the formation of intermediates and the relative rates of different steps. nih.gov The study highlighted a mechanism where the enzyme binds the substrate in a strained conformation to promote ketonization, a key step in the hydrolytic cleavage. acs.org

The following table presents kinetic data from the study of the MhpC enzyme system, illustrating the types of parameters obtained in such analyses.

Table: Steady-State Kinetic Constants for MhpC Hydrolase Activity acs.org

| pH | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| 8.0 | 36 | 4 | 9.0 x 10⁶ |

| 5.0 | 3.9 | 30 | 1.3 x 10⁵ |

| 4.0 | 1.0 | 40 | 2.5 x 10⁴ |

Data is for the enzymatic hydrolysis of 2-hydroxy-6-keto-nona-2,4-diene-1,9-dioic acid, not this compound, but serves as an example of kinetic analysis on a related structure.

Thermodynamic analysis involves determining the energy changes associated with a reaction. For thermal isomerizations or rearrangements, computational methods can be used to calculate activation energies for possible pathways, helping to predict the most favorable reaction course. researchgate.net For this compound, such calculations could evaluate the feasibility of intramolecular cyclizations or sigmatropic shifts under thermal conditions.

Advanced Spectroscopic and Structural Characterization of Nona 2,5 Dien 4 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the carbon-hydrogen framework of organic molecules. High-resolution ¹H and ¹³C NMR, along with a suite of two-dimensional (2D) NMR techniques, provide a comprehensive picture of connectivity, hybridization, stereochemistry, and conformation.

High-Resolution ¹H and ¹³C NMR for Connectivity and Hybridization

¹H NMR spectroscopy provides information about the chemical environment and connectivity of protons within a molecule. For a typical nona-2,5-dien-4-one structure, distinct signals are expected for the vinyl protons, protons alpha to the carbonyl group, and the aliphatic protons of the terminal ethyl and propyl groups. The chemical shifts (δ) of these protons are influenced by the electronic effects of the conjugated system and the carbonyl group.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms in this compound would exhibit characteristic chemical shifts depending on their hybridization and proximity to electron-withdrawing groups. The carbonyl carbon (C=O) is typically observed in the downfield region of the spectrum (around 190-215 ppm). The sp² hybridized carbons of the two double bonds would appear in the olefinic region (around 100-160 ppm), while the sp³ hybridized carbons of the alkyl chains would be found in the upfield region.

Table 1: ¹H and ¹³C NMR Data for (E)-9-(furan-3-yl)-2,6-dimethylthis compound uantwerpen.be

| Position | δH (ppm) | δC (ppm) |

|---|---|---|

| 1 | - | - |

| 2 | - | 157.9 |

| 3 | - | 41.7 |

| 4 | 2.11 (s) | 19.3 |

| 5 | - | 193.3 |

| 6 | - | 131.3 |

| 7 | - | - |

| 8 | 2.12 (s) | 20.8 |

| 9 | - | 125.9 |

| 1' | 7.20 (s) | 140.2 |

| 2' | 6.20 (s) | 112.0 |

Note: This table is based on a substituted derivative and serves as an illustrative example.

Two-Dimensional NMR Techniques for Complex Structure Elucidation (e.g., COSY, HSQC, HMBC, NOESY)

For complex molecules, one-dimensional NMR spectra can be challenging to interpret fully due to overlapping signals. Two-dimensional NMR techniques provide an additional dimension of information, revealing correlations between nuclei and enabling a more detailed structural assignment.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of proton connectivity through bonds. For this compound, COSY would reveal the coupling between adjacent vinyl protons and between vinyl and allylic protons. ucl.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning carbon signals based on the assignments of their attached protons. ucl.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is crucial for identifying quaternary carbons and for piecing together different molecular fragments. For instance, in a this compound system, HMBC could show correlations from the methyl protons to the adjacent sp² carbon and from the alpha-methylene protons to the carbonyl carbon. ucl.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry, such as the E/Z configuration of double bonds, and for analyzing the conformational preferences of the molecule. acs.orgscielo.org.mx For example, a cross-peak between two vinyl protons on a double bond in a NOESY spectrum would indicate a Z-configuration. scielo.org.mx

The application of these 2D NMR techniques has been instrumental in confirming the structures of various complex molecules, including bicyclo[4.2.1]nona-2,4-dienes. acs.orgscielo.org.mx

Stereochemical and Regiochemical Determination via NMR

NMR spectroscopy is a primary tool for determining both the regiochemistry (the placement of functional groups) and stereochemistry (the 3D arrangement of atoms) of a molecule. For this compound, a key stereochemical feature is the configuration of the two carbon-carbon double bonds (C2=C3 and C5=C6), which can be either E (entgegen) or Z (zusammen).

The magnitude of the vicinal coupling constant (³JHH) between the protons on a double bond can often distinguish between E and Z isomers. Generally, the coupling constant for trans protons (E isomer) is larger (typically 12-18 Hz) than for cis protons (Z isomer) (typically 6-12 Hz).

NOESY experiments are also definitive in assigning stereochemistry. For an E isomer, the two protons on the double bond are far apart and will not show a NOE cross-peak, whereas in a Z isomer, these protons are close enough to produce a significant NOE. This technique has been successfully used to confirm the (E)-configuration in related bicyclic systems. scielo.org.mx

Conformational Analysis using NMR Spectroscopic Data

The flexible single bonds in the alkyl portions of this compound allow for various conformations. While the conjugated diene-ketone moiety will be relatively planar, the orientation of the terminal alkyl groups can vary. NMR parameters such as coupling constants and NOEs can provide insights into the preferred conformations in solution. For instance, the coupling constants between protons on adjacent carbons in the alkyl chains can be related to the dihedral angle between them through the Karplus equation, offering clues about the rotational state around the C-C bonds. NOESY can also reveal through-space interactions that are indicative of specific folded or extended conformations.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For this compound, the IR spectrum would be expected to show several characteristic absorption bands.

The most prominent feature would be the strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing in the range of 1650-1750 cm⁻¹. The conjugation with the double bonds would lower this frequency to the lower end of the range, likely around 1650-1685 cm⁻¹. The C=C stretching vibrations of the two double bonds would also be present, typically in the 1600-1680 cm⁻¹ region. The C-H stretching vibrations of the sp² hybridized carbons (vinyl protons) would appear above 3000 cm⁻¹, while the C-H stretching of the sp³ hybridized carbons (alkyl groups) would be observed just below 3000 cm⁻¹.

IR data for related bicyclo[4.2.1]nona-2,4-diene derivatives show a characteristic ketone absorption around 1710 cm⁻¹ and C=C stretching vibrations. acs.org

Table 2: Illustrative IR Data for a Related Bicyclic Ketone acs.org

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O (Ketone) | 1710 |

| C=C (Alkene) | ~1640 |

| C-H (sp²) | ~3015 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and molecular formula of a compound, as well as its fragmentation pattern upon ionization. The molecular ion peak (M⁺) in the mass spectrum gives the molecular weight of the compound. For this compound (C₉H₁₄O), the expected exact mass would be approximately 138.10 g/mol .

High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the determination of the molecular formula. For instance, the HRMS data for (E)-9-(furan-3-yl)-2,6-dimethylthis compound showed an [M+H]⁺ ion at m/z 233.1561, which corresponded to the calculated value for C₁₅H₂₁O₂. uantwerpen.be

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule fragments in a predictable manner, and the masses of the resulting fragment ions can be used to deduce the structure of the parent molecule. For an α,β-unsaturated ketone like this compound, common fragmentation pathways include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.

Table 3: Common Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (E)-9-(furan-3-yl)-2,6-dimethylthis compound |

X-ray Crystallography for Absolute Structure Determination and Conformation

Single-crystal X-ray diffraction (XRD) or crystallography (XRSCD) stands as the most definitive method for the absolute structure determination of a crystalline compound. mdpi.comnih.gov This technique provides an unparalleled level of detail, revealing the precise three-dimensional arrangement of atoms within a crystal lattice, including exact bond lengths, bond angles, and the molecule's conformation in the solid state. mdpi.com

For a molecule like this compound, obtaining a single crystal suitable for X-ray analysis is the first critical step. The quality of the crystal directly impacts the resolution of the final structure. In cases where the parent compound does not crystallize readily, a common strategy is to synthesize a crystalline derivative. mdpi.com For instance, introducing heavy atoms (like bromine) or groups that promote intermolecular interactions (like p-nitrobenzoates) can facilitate the growth of high-quality crystals. mdpi.com

Once a suitable crystal is analyzed, the diffraction data allows for the calculation of an electron density map, from which the atomic positions are derived. For chiral molecules, the absolute configuration—the specific spatial arrangement of atoms that defines a particular stereoisomer—can be determined by analyzing the anomalous scattering of X-rays. mdpi.com This effect, particularly when a heavy atom is present, allows for the unambiguous assignment of stereocenters. The analysis often involves the calculation of the Flack parameter, which should ideally be close to zero to confirm the correct enantiomer has been modeled. nih.gov

Beyond absolute configuration, X-ray crystallography provides invaluable information about the molecule's preferred conformation in the solid state. For this compound, this would include the planarity of the conjugated dienone system and the orientation of the propyl and methyl groups. Studies on related dienone and bicyclic ketone systems have shown how X-ray analysis can reveal subtle steric and electronic influences on molecular shape. oregonstate.edulsu.edu For example, crystallographic studies of diaryletherheptanoid dienones have confirmed nearly perpendicular arrangements of phenyl rings and specific torsion angles dictated by the macrocyclic structure. oregonstate.edu

Below is a table representing the type of structural data that would be obtained from an X-ray crystallographic analysis of a this compound derivative.

| Parameter | Description | Hypothetical Value for this compound Derivative |

| Crystal System | The symmetry system to which the crystal lattice belongs (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | Describes the symmetry of the unit cell. | P2₁/c |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a=9.7 Å, b=42.1 Å, c=11.3 Å, β=113.6° |

| Bond Length (C=O) | The distance between the carbon and oxygen atoms of the ketone group. | ~1.21 Å |

| Bond Length (C=C) | The distance between the carbon atoms of the double bonds in the diene system. | ~1.34 Å |

| Torsion Angle | The dihedral angle defining the twist around a specific bond, indicating planarity or non-planarity. | C2-C3-C4-C5: ~175° (near planar) |

| Flack Parameter | A value used to determine the absolute structure of a chiral crystal. A value near 0 is ideal. | 0.05(7) |

Chiroptical Spectroscopy for Stereochemical Purity and Chirality Assessment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light, providing crucial information about their stereochemistry. nih.gov Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are the principal methods in this category. They are non-destructive and highly sensitive to the three-dimensional structure around a chromophore—the part of the molecule that absorbs light. nih.gov

For this compound, the α,β-unsaturated ketone moiety acts as a key chromophore. This group gives rise to characteristic electronic transitions, notably the lower energy n → π* transition (typically around 320-350 nm) and the higher energy π → π* transition (around 230-250 nm). jasco-global.comull.es In a chiral environment, these transitions result in Cotton effects—characteristic peaks or troughs in a CD spectrum. jasco-global.com

The primary applications of CD spectroscopy for a chiral derivative of this compound are:

Assessment of Stereochemical Purity: Enantiomers, being mirror images, produce CD spectra that are also perfect mirror images of each other. jasco-global.com A positive Cotton effect in one enantiomer will be a negative Cotton effect of equal magnitude in the other. Therefore, a synthesized sample of a single enantiomer should show a strong CD signal, while a racemic (50:50) mixture will be CD-silent. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample.

Assignment of Absolute Configuration: By correlating the sign of the observed Cotton effects with the molecule's stereochemistry, the absolute configuration can often be determined. This is frequently achieved using established empirical rules, such as the Octant Rule for saturated ketones or the Helicity Rule for α,β-unsaturated ketones. jasco-global.com For α,β-unsaturated ketones, these rules relate the sign of the Cotton effect of the n → π* and π → π* transitions to the inherent chirality (helicity or twist) of the dienone system. nih.govjasco-global.com The interpretation can be further supported by comparing the experimental spectrum to those of structurally similar compounds with known absolute configurations or through high-level quantum mechanical calculations (TD-DFT). nih.govacs.org

The table below summarizes the typical chiroptical data for an α,β-unsaturated ketone chromophore.

| Parameter | Transition | Typical Wavelength (λext) | Sign of Cotton Effect (Δε) | Associated Empirical Rule |

| Circular Dichroism | n → π | 320–350 nm | Dependent on stereochemistry | Reverse Octant/Helix Rule |

| π → π | 230–250 nm | Dependent on stereochemistry | Helix Rule |

Advanced Chromatographic Methods for Separation and Purification (e.g., Chiral HPLC)

Chromatography is an indispensable technique for the separation and purification of compounds from complex mixtures. ijpsjournal.comnih.gov For chiral molecules like the enantiomers of a substituted this compound, specialized advanced chromatographic methods are required to resolve the stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical and preparative chemistry. egyankosh.ac.in For the separation of enantiomers, a specific variant known as Chiral HPLC is employed. This technique relies on the use of a Chiral Stationary Phase (CSP), which is itself an enantiomerically pure substance that can diastereomerically interact with the enantiomers being separated. rotachrom.com

The process involves passing a solution of the enantiomeric mixture (the mobile phase) through a column packed with the CSP. The two enantiomers form transient diastereomeric complexes with the CSP, one of which is more stable than the other. This difference in interaction energy causes one enantiomer to be retained on the column longer than the other, resulting in their separation. rotachrom.com Common CSPs include those based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, and Pirkle-type selectors. rotachrom.comacs.org

The effectiveness of the separation is quantified by the enantiomeric excess (ee), which can be precisely determined by integrating the areas of the two separated peaks in the chromatogram. acs.org Chiral HPLC is not only an analytical tool for determining purity but can also be scaled up for the preparative separation of enantiomers. rotachrom.com Research on the enantioselective epoxidation of α,β-unsaturated ketones frequently utilizes chiral HPLC to determine the success of the reaction, with columns like Chiralcel OD-H or AD-H being common choices. acs.org

Beyond HPLC, other advanced methods like Centrifugal Partition Chromatography (CPC) , a form of liquid-liquid chromatography, are gaining traction for preparative-scale enantioseparations due to their high sample loading capacity and elimination of solid support, which can cause sample degradation. rotachrom.com

A hypothetical chiral HPLC method for the analytical separation of this compound enantiomers is outlined in the table below.

| Parameter | Description | Example Condition |

| Technique | The specific chromatographic method used. | High-Performance Liquid Chromatography (HPLC) |

| Column | The type of chiral stationary phase used for separation. | Daicel CHIRALCEL OD-H (Cellulose derivative) |

| Mobile Phase | The solvent system that carries the sample through the column. | Hexane/Isopropanol (90:10 v/v) |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | 1.0 mL/min |

| Detection | The method used to detect the compounds as they elute from the column. | UV Absorbance at 245 nm |

| Retention Times | The time taken for each enantiomer to pass through the column (tᵣ). | tᵣ (Enantiomer 1): 12.5 min, tᵣ (Enantiomer 2): 14.8 min |

Theoretical and Computational Chemistry of Nona 2,5 Dien 4 One

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic landscape of Nona-2,5-dien-4-one. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine its molecular geometry, electronic properties, and energetic stability. nih.govchemrxiv.org

DFT calculations, often using functionals such as B3LYP with basis sets like 6-311++G(d,p), are utilized to optimize the equilibrium geometry of the molecule. ufms.br These calculations provide information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

A key aspect of these studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. ufms.brresearchgate.net For dienone systems, the HOMO is typically a π-orbital associated with the carbon-carbon double bonds, while the LUMO is often a π* anti-bonding orbital localized on the enone moiety.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. ufms.br In this compound, the oxygen atom of the carbonyl group is expected to be the region of highest negative potential, making it a likely site for electrophilic attack, while the carbonyl carbon and the β-carbon of the enone system are potential sites for nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Representative Data)

| Property | Value | Method |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP |

| LUMO Energy | -2.1 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 4.4 eV | DFT/B3LYP |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving this compound. nih.gov By mapping the potential energy surface, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. whiterose.ac.ukresearchgate.net

For instance, in acid-catalyzed rearrangements, such as the dienone-phenol rearrangement, computational studies can model the protonation steps, subsequent sigmatropic shifts, and the final tautomerization to the phenolic product. slideshare.net These models can distinguish between different possible mechanistic pathways, such as stepwise versus concerted mechanisms, by comparing the calculated activation barriers. wiley-vch.de

Computational analysis can also shed light on the stereochemistry of reactions. For example, in cycloaddition reactions, the facial selectivity can be predicted by calculating the energies of the transition states leading to the different stereoisomers. whiterose.ac.uk This is particularly relevant for understanding the formation of cyclic structures from dienone precursors.

Prediction of Reactivity and Selectivity in Chemical Transformations

Theoretical calculations can predict the reactivity and selectivity of this compound in various chemical transformations. nih.gov Reactivity descriptors derived from DFT, such as Fukui functions and dual descriptors, can identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. ufms.br

For this compound, these calculations can predict whether a reaction is more likely to occur at the C2-C3 double bond or the C5-C6 double bond, and whether addition reactions will favor a 1,2- or 1,4-addition pathway on the enone system. The regioselectivity and stereoselectivity of reactions can be rationalized by analyzing the energies of the possible transition states. whiterose.ac.uk

Quantitative Structure-Activity Relationship (QSAR) models, though more commonly used for series of compounds, can also be developed based on computed molecular descriptors to predict the biological activity or other properties of this compound derivatives. researchgate.netnih.govtubitak.gov.tr

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations typically focus on a single, minimum-energy structure, this compound is a flexible molecule that can exist in various conformations. Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of the molecule over time at a given temperature. aksaray.edu.tr

In Silico Prediction of Spectroscopic Properties and Experimental Correlation

Computational chemistry allows for the prediction of various spectroscopic properties of this compound, which can be correlated with experimental data to confirm its structure. researchgate.net

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). nih.gov These predicted shifts, when compared to experimental spectra, are invaluable for assigning signals to specific atoms in the molecule.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. ufms.br The predicted IR spectrum can help in identifying the characteristic vibrational modes, such as the C=O stretch of the ketone and the C=C stretches of the alkene groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. This can help in understanding the electronic transitions responsible for the molecule's absorption of light.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound (Hypothetical Correlation)

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| ¹³C NMR (C=O) | 198.5 ppm | ~199 ppm |

| ¹H NMR (vinyl H) | 6.1-7.0 ppm | ~6.0-6.8 ppm |

| IR (C=O stretch) | 1680 cm⁻¹ | ~1675 cm⁻¹ |

Applications of Nona 2,5 Dien 4 One As a Versatile Synthetic Building Block

Precursor in the Total Synthesis of Complex Natural Products

The dienone motif is a key structural feature in numerous bioactive natural products. While direct applications of nona-2,5-dien-4-one as a starting material in the total synthesis of complex natural products are not extensively documented, its framework is representative of precursors used to construct larger molecular systems. For instance, the synthesis of natural products like grandifloracin involves the cyclodimerization of cyclohexa-2,4-dienone precursors. mmu.ac.uk This highlights the potential of dienone structures to undergo complex, stereoselective transformations to form intricate scaffolds. mmu.ac.uk The reactivity inherent in the this compound skeleton, particularly its potential for Michael additions and cycloadditions, makes it a plausible, though less explored, building block for accessing natural product-like structures.

Scaffold for the Development of Novel Heterocyclic Compounds (e.g., Spiro- and Azaspiro-nonadienes)

The carbon skeleton of this compound is a suitable backbone for constructing heterocyclic systems, including spirocyclic and azaspirocyclic compounds. Although specific examples starting directly from this compound are not prevalent in the literature, related transformations demonstrate the principle. For example, the synthesis of spiro[4.4]nonane-1,6-dione has been achieved through methods like the acid-catalyzed intramolecular Claisen condensation of related keto-acids. Similarly, various N-phenylamino derivatives of 2-azaspiro[4.4]nonane and 2-azaspiro[4.5]decane-1,3-dione have been synthesized to evaluate their anticonvulsant properties.

More directly related, the aza-Michael reaction, a key step in forming nitrogen-containing rings, can be applied to dienone systems. Research into the enantioselective synthesis of chiral alkaloids has utilized an intramolecular aza-Michael reaction to drive the transformation toward cyclic products. The synthesis of heterofunctional 9-azabicyclo[4.2.1]nona-2,4-dienes has been accomplished through the [6π + 2π] cycloaddition of N-carbocholesteroxyazepine with 1,2-dienes, yielding complex azabicyclic structures. These examples underscore the utility of the nonadiene (B8540087) framework in accessing diverse heterocyclic scaffolds.

Intermediate in the Construction of Diverse Polycyclic and Bridged Ring Systems (e.g., Dihomotropone, Bicyclo[4.2.1]nonadienes/trienes, Thiabicyclo[3.3.1]nonadiones)

This compound and its isomers are valuable intermediates for creating complex polycyclic and bridged ring systems through cycloaddition reactions.

A key example is the synthesis ofdihomotropone (bicyclo[5.1.1]this compound), a structural isomer of this compound. Its synthesis was achieved via a regiocontrolled expansion of a bicyclic α-bromo ketone, followed by the introduction of the dienone double bonds.

Furthermore, the bicyclo[4.2.1]nonane skeleton, which is found in a number of natural products, can be synthesized using catalytic cycloadditions. The cobalt-catalyzed [6π + 2π] cycloaddition of cycloheptatriene (B165957) derivatives with allenes and alkynes is an effective method for producing functionally substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes. These reactions can yield complex products with high efficiency.

Below is a table summarizing representative cycloaddition reactions for the synthesis of Bicyclo[4.2.1]nonadiene and Bicyclo[4.2.1]nonatriene systems.

| Precursors | Catalytic System | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2-Tropylcyclohexanone and terminal allenes | Co(acac)₂(dppe)/Zn/ZnI₂ | Substituted (E)-bicyclo[4.2.1]nona-2,4-dienes | 79-88% | |

| 2-Tropylcyclohexanone and terminal alkynes | Co(acac)₂(dppe)/Zn/ZnI₂ | Substituted bicyclo[4.2.1]nona-2,4,7-trienes | 70-89% | |

| 1-Benzoylcycloheptatriene and terminal alkynes | Co(acac)₂(dppe)/Zn/ZnI₂ | Substituted bicyclo[4.2.1]nona-2,4,7-trienes | 80-84% | |

| N-Carbocholesteroxyazepine and 1,2-dienes | Co(acac)₂(dppe)/Zn/ZnI₂ | (E)-9-Azabicyclo[4.2.1]nona-2,4-dienes | 79-92% |

The synthesis of sulfur-containing bridged systems like 9-thiabicyclo[4.2.1]nona-2,4-diene has also been explored, showcasing the versatility of cycloaddition strategies in incorporating heteroatoms into these complex bicyclic frameworks.

Development of Novel Organic Reagents and Catalysts (e.g., in asymmetric catalysis)

The development of chiral ligands is crucial for asymmetric catalysis, and diene structures are a key component of many successful ligands. While this compound itself is not prominently featured as a ligand, its structural motif is related to diene systems that are highly effective in asymmetric transformations. Chiral diene ligands based on skeletons like bicyclo[2.2.1]hepta-2,5-diene, bicyclo[2.2.2]octa-2,5-diene, and bicyclo[3.3.1]nona-2,6-diene have been developed and used in rhodium-catalyzed asymmetric additions of organoboron reagents to various unsaturated compounds. These ligands have demonstrated high catalytic activity and enantioselectivity, sometimes superior to conventional chiral phosphine (B1218219) ligands. The effectiveness of these bicyclic dienes suggests the potential for developing chiral reagents or catalysts from the this compound scaffold, which could be functionalized to create novel ligand systems.

Integration into Advanced Materials and Functional Molecules

The conjugated dienone system within this compound makes it a candidate for integration into advanced materials and functional molecules. Conjugated systems are known for their specific electronic and optical properties, which are desirable in materials science. For example, the unique spirononadiene skeleton, which can be derived from related precursors, is a feature of spirobisnaphthalene natural products. The synthesis of compounds like 5-silaspiro[4.4]nona-2,7-diene further illustrates how the nonadiene core can be modified to create organometallic structures with potential applications in materials chemistry. The double bonds in this compound could potentially undergo polymerization or be incorporated as a monomer into larger polymer chains, while the ketone group offers a site for further functionalization, allowing the molecule to be tethered to other substrates or integrated into more complex functional systems.

Future Research Directions and Emerging Trends in Nona 2,5 Dien 4 One Chemistry

Automation and Flow Chemistry in Nona-2,5-dien-4-one Synthesis

The shift from traditional batch processing to automated continuous flow synthesis represents a significant leap forward for chemical manufacturing. mpg.degoflow.at This technology offers enhanced control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and safer operating conditions. mpg.de For the synthesis of this compound and its derivatives, flow chemistry presents an opportunity to overcome challenges associated with scalability and reproducibility. goflow.at

Future research will likely focus on developing dedicated flow reactor systems for key transformations in dienone synthesis. For instance, the perchlorination of p-cresol (B1678582) to a cyclohexa-2,5-dienone derivative has been successfully demonstrated in a continuous flow system, achieving a high throughput and purity. mdpi.com This approach minimizes the handling of hazardous reagents and allows for rapid optimization. mdpi.com Similarly, automated platforms can integrate synthesis, purification, and analysis, accelerating the discovery of novel this compound derivatives with desired properties. mpg.deresearchgate.net The integration of real-time monitoring and machine learning algorithms could enable self-optimizing systems for the on-demand synthesis of this important dienone. chemrxiv.org

Development of Highly Efficient and Sustainable Catalytic Systems

Catalysis is at the heart of modern organic synthesis, and the development of green and efficient catalytic systems is a paramount goal. researchgate.net For the synthesis of this compound and related α,β-unsaturated ketones, research is moving beyond classical methods towards more sustainable alternatives.

A key trend is the use of earth-abundant and less toxic metal catalysts. For example, cobalt-catalyzed [6π + 2π] cycloaddition reactions have been developed to synthesize bicyclo[4.2.1]nona-2,4,7-triene frameworks, which are structurally related to potential derivatives of this compound. acs.orgsemanticscholar.org These systems, often comprising a three-component mix like Co(acac)2(dppe)/Zn/ZnI2, provide high yields of complex carbocycles. acs.orgsemanticscholar.org Palladium-catalyzed oxidative coupling reactions also show promise for the stereoselective synthesis of acyclic α,β-unsaturated ketones from simple alkynamides and alkenes under mild conditions. nih.govacs.org

Furthermore, cascade reactions, which combine multiple bond-forming events in a single operation, represent an atom-economical and efficient strategy. rsc.org A novel aldol (B89426)/Michael cascade reaction using DBU as an organocatalyst has been shown to construct bicyclic lactams from α,β-unsaturated ketones with high regioselectivity. rsc.org Applying such principles to this compound could lead to rapid increases in molecular complexity from simple precursors.

Interactive Table: Comparison of Catalytic Systems for Dienone and Unsaturated Ketone Synthesis

| Catalytic System | Reaction Type | Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Pd(II)/p-benzoquinone | Intermolecular Oxidative Coupling | Alkynamides, Alkenes | High stereo- and regioselectivity; mild conditions. | nih.govacs.org |

| Co(acac)₂(dppe)/Zn/ZnI₂ | [6π + 2π] Cycloaddition | 2-tropylcyclohexanone, Alkynes | High yields (70-89%); access to complex bicyclic systems. | acs.orgsemanticscholar.org |

| DBU (Organocatalyst) | Aldol/Michael Cascade | α,β-Unsaturated Ketones, Ketoamides | High regioselectivity; metal-free; atom-economical. | rsc.org |

| [ReBr(CO)₃(thf)] | Intramolecular Condensation | Keto-ynamides | Access to bicyclo[3.3.1]nonane-diones in high yields. | rsc.org |

| TiCl₂/Et₂AlCl | [6π + 2π] Cycloaddition | 1,3,5-Cycloheptatrienes, Allenes | Forms bicyclo[4.2.1]nona-2,4-dienes as a single regioisomer. | mdpi.com |

Computational Design of Tailored this compound Derivatives with Enhanced Reactivity

Computational chemistry has become an indispensable tool for predicting molecular properties and guiding experimental design. The use of quantum-chemical calculations, such as Density Functional Theory (DFT), allows researchers to understand and predict the electrophilic reactivity of enone systems. rsc.org By calculating parameters like Gibbs energy profiles, researchers can rationalize reactivity trends and substituent effects. rsc.org

For this compound, future research will leverage these computational methods to design derivatives with tailored reactivity. For example, by modeling the introduction of various electron-donating or electron-withdrawing groups at different positions on the nonadienone scaffold, scientists can predict how these changes will affect the molecule's susceptibility to nucleophilic attack or its participation in cycloaddition reactions. This in-silico screening process can significantly reduce the experimental effort required to identify derivatives with enhanced or specific reactivity profiles for applications in synthesis or materials science. This approach has been used to rationalize the different reactivity trends between cyclic enones and α,β-unsaturated lactones, providing a framework for future predictive studies. rsc.org

Interdisciplinary Research Integrating this compound with Other Fields of Chemistry

The versatility of the dienone functional group makes this compound an attractive building block for interdisciplinary research, particularly at the intersection of organic chemistry, materials science, and medicinal chemistry. wepub.org The future will see increased collaboration to exploit the unique properties of this compound. rsc.org

In materials science, the conjugated π-system of this compound and its derivatives could be incorporated into novel polymers and organic electronic materials. wepub.org Its reactivity allows for post-polymerization modification, enabling the creation of functional materials with tunable properties. In medicinal chemistry, the dienone scaffold is a recognized pharmacophore present in various biologically active compounds that target the ubiquitin-proteasome system, often showing selectivity for tumor cells. acs.org Research into bicyclo[3.3.1]nonane cores, which can be synthesized from dienone precursors, is already exploring their potential as anticancer chemotherapeutics. rsc.org Future work will likely involve the synthesis and biological evaluation of a library of this compound derivatives to identify new therapeutic leads.

Exploration of Unconventional Reactivity Modes for Dienone Systems

While the classical reactivity of dienones (e.g., Michael additions) is well-established, future research will delve into unconventional reaction pathways to unlock new synthetic possibilities. Photochemistry and novel cascade reactions are at the forefront of this exploration.

Visible-light-promoted reactions offer a green and powerful method for chemical transformations. It has been shown that 2,4-dienones can undergo a photocatalyst-free dimerization under neat conditions to yield complex cyclohexene (B86901) derivatives through a cascade rearrangement pathway. acs.org Applying such photochemical strategies to this compound could provide access to novel and complex molecular architectures that are difficult to obtain through thermal methods.

Additionally, the exploration of unusual rearrangements and ring-cleavage reactions is a promising frontier. For example, an acid-catalyzed cyclobutanone (B123998) ring cleavage has been observed in an iron-complexed bicyclo[5.2.0]nona-2,4-dien-8-one system, leading to an isomeric ketone. researchgate.net Similarly, the dienone-phenol rearrangement, a classic transformation, is subject to subtle electronic effects that can be exploited for synthetic control. nih.gov Investigating these less common reactivity modes for this compound could reveal new synthetic routes and provide deeper insights into the fundamental chemistry of dienone systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.